molecular formula C15H15FN2O2 B1332837 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine CAS No. 355816-87-4

2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine

Cat. No. B1332837
CAS RN: 355816-87-4
M. Wt: 274.29 g/mol
InChI Key: HNVPRVIQHQQGAK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(2-nitrobenzyl)ethanamine, also known as 4-Fluoronitrobenzeneethanamine (4-FNE), is a novel synthetic drug that has been studied for its potential therapeutic applications. 4-FNE was first synthesized in the early 2000s and has since been studied for its potential use in the treatment of various diseases and disorders.

Scientific Research Applications

4-FNE has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. In particular, it has been studied for its potential to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been studied for its potential to reduce inflammation and for its neuroprotective effects.

Mechanism of Action

The mechanism of action of 4-FNE is not yet fully understood. However, it is believed that 4-FNE works by inhibiting the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. These enzymes are involved in the metabolism of various drugs and hormones, and thus, their inhibition can lead to an increase in the levels of these drugs and hormones. In addition, 4-FNE has been shown to reduce inflammation and to have neuroprotective effects.
Biochemical and Physiological Effects
4-FNE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to reduce inflammation and to have neuroprotective effects. It has also been shown to increase the levels of certain hormones and neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The advantages of using 4-FNE in lab experiments include its low cost and ease of synthesis. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying various diseases and disorders. However, there are some limitations to using 4-FNE in lab experiments. For example, it has been shown to have a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to study its effects in detail.

Future Directions

There are a variety of possible future directions for the study of 4-FNE. For example, further research could be done to better understand its mechanism of action and to identify possible therapeutic applications. Additionally, research could be done to determine the optimal dosage for its use in lab experiments and to develop more efficient synthesis methods. Finally, research could be done to identify possible side effects and to determine the long-term effects of 4-FNE.

Synthesis Methods

4-FNE can be synthesized in a two-step process. First, 2-nitrobenzyl alcohol is reacted with 4-fluorophenylmagnesium bromide in the presence of anhydrous potassium carbonate to form 4-fluoronitrobenzeneethanamine. The second step involves the reduction of the nitro group to an amino group, which can be achieved by treating the 4-fluoronitrobenzeneethanamine with sodium borohydride.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20/h1-8,17H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVPRVIQHQQGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366326
Record name 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine

CAS RN

355816-87-4
Record name 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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